molecular formula C9H14N2O2 B11715225 [(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol

[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol

Cat. No.: B11715225
M. Wt: 182.22 g/mol
InChI Key: DVUIKNLXEWVQCA-CBAPKCEASA-N
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Description

[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol is a chemical compound that features a pyrazole ring attached to an oxolane ring with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment to the Oxolane Ring: The pyrazole ring is then attached to an oxolane ring through a nucleophilic substitution reaction.

    Introduction of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The oxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used for hydrogenation.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of [(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]aldehyde or [(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]carboxylic acid.

    Reduction: Formation of a reduced pyrazole derivative.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxolane ring and methanol group may also contribute to the compound’s overall biological activity by enhancing its solubility and binding affinity.

Comparison with Similar Compounds

[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol can be compared with other similar compounds, such as:

    [(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]amine: Similar structure but with an amine group instead of methanol.

    [(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

[(2S,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanol

InChI

InChI=1S/C9H14N2O2/c1-11-5-8(4-10-11)9-7(6-12)2-3-13-9/h4-5,7,9,12H,2-3,6H2,1H3/t7-,9-/m0/s1

InChI Key

DVUIKNLXEWVQCA-CBAPKCEASA-N

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2[C@@H](CCO2)CO

Canonical SMILES

CN1C=C(C=N1)C2C(CCO2)CO

Origin of Product

United States

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